(2-Methoxynaphthalen-1-yl)methanamine
Overview
Description
(2-Methoxynaphthalen-1-yl)methanamine is an organic compound with the molecular formula C12H13NO It is a derivative of naphthalene, featuring a methanamine group attached to the 1-position of the naphthalene ring and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxynaphthalen-1-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxynaphthalene.
Formylation: The 2-methoxynaphthalene undergoes formylation to introduce a formyl group at the 1-position, yielding 2-methoxy-1-naphthaldehyde.
Reductive Amination: The 2-methoxy-1-naphthaldehyde is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst. This step converts the aldehyde group to a methanamine group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Formylation: Large-scale formylation of 2-methoxynaphthalene using formylating agents like formic acid or formyl chloride.
Efficient Reductive Amination: Utilizing continuous flow reactors for reductive amination to enhance yield and reduce reaction time.
Purification: The final product is purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: (2-Methoxynaphthalen-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents under anhydrous conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
(2-Methoxynaphthalen-1-yl)methanamine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Biological Studies: Investigated for its interactions with biological targets and potential bioactivity.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methoxynaphthalen-1-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their function. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2-Methoxynaphthalen-1-yl)ethanamine: Similar structure with an ethylamine group instead of methanamine.
(2-Methoxynaphthalen-1-yl)methanol: Contains a hydroxymethyl group instead of methanamine.
(2-Methoxynaphthalen-1-yl)acetic acid: Features an acetic acid group instead of methanamine.
Uniqueness: (2-Methoxynaphthalen-1-yl)methanamine is unique due to its specific combination of a methanamine group and a methoxy group on the naphthalene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-methoxynaphthalen-1-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7H,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAOSNBEURFYOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424348 | |
Record name | 1-(2-Methoxynaphthalen-1-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136402-93-2 | |
Record name | 1-(2-Methoxynaphthalen-1-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methoxynaphthalen-1-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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